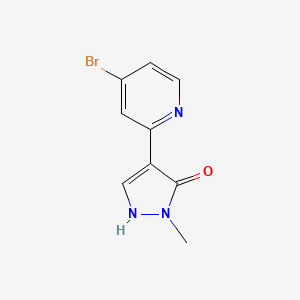
4-(4-Bromopyridin-2-yl)-1-methyl-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromopyridin-2-yl)-1-methyl-1H-pyrazol-5-ol is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyridine moiety attached to a pyrazol-5-ol ring. The presence of both bromine and nitrogen atoms in its structure makes it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromopyridin-2-yl)-1-methyl-1H-pyrazol-5-ol typically involves the reaction of 4-bromopyridine with 1-methyl-1H-pyrazol-5-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 100°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach can improve yield and reduce production costs.
化学反応の分析
Types of Reactions
4-(4-Bromopyridin-2-yl)-1-methyl-1H-pyrazol-5-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups, such as amines or thiols, using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a solvent like DMF or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学的研究の応用
4-(4-Bromopyridin-2-yl)-1-methyl-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of 4-(4-Bromopyridin-2-yl)-1-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, modulating their activity. The pyrazol-5-ol ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-(4-Chloropyridin-2-yl)-1-methyl-1H-pyrazol-5-ol: Similar structure but with a chlorine atom instead of bromine.
4-(4-Fluoropyridin-2-yl)-1-methyl-1H-pyrazol-5-ol: Similar structure but with a fluorine atom instead of bromine.
4-(4-Iodopyridin-2-yl)-1-methyl-1H-pyrazol-5-ol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 4-(4-Bromopyridin-2-yl)-1-methyl-1H-pyrazol-5-ol lies in its bromine atom, which can participate in specific interactions and reactions that other halogens may not. This makes it a valuable compound for certain applications where bromine’s reactivity is advantageous.
特性
分子式 |
C9H8BrN3O |
|---|---|
分子量 |
254.08 g/mol |
IUPAC名 |
4-(4-bromopyridin-2-yl)-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C9H8BrN3O/c1-13-9(14)7(5-12-13)8-4-6(10)2-3-11-8/h2-5,12H,1H3 |
InChIキー |
OSSZRCVCEHELJT-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=CN1)C2=NC=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


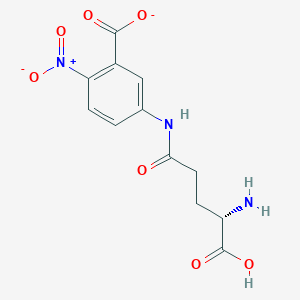
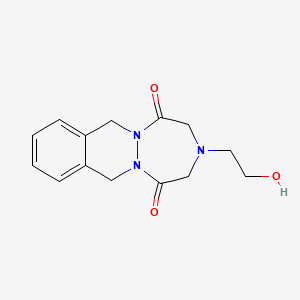
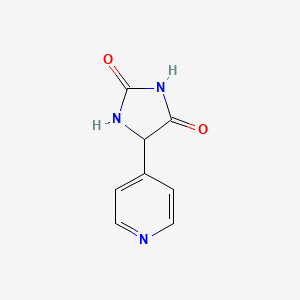
![3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924937.png)

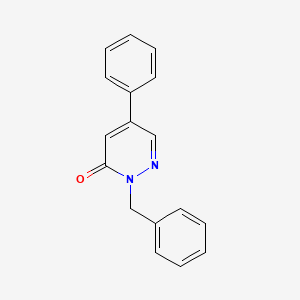
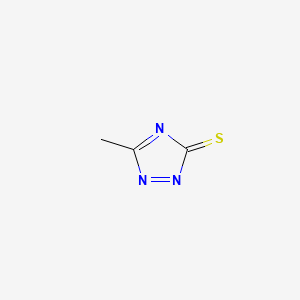
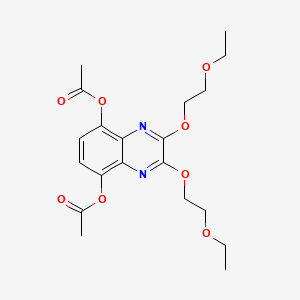
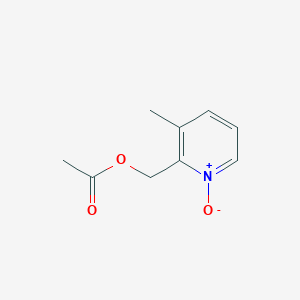


![3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B12924980.png)
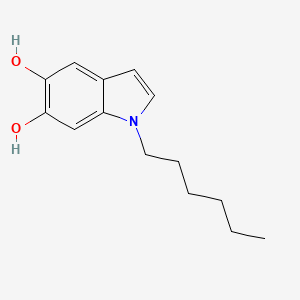
![2-Chloro-4-((1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12924999.png)
